N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives.
Scientific Research Applications
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
Mode of Action
The exact mode of action of N’-(4,6-difluorobenzothiazol-2-yl)-2-fluorobenzohydrazide is currently unknown due to the lack of specific research on this compound . It is known that benzothiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with 2-fluorobenzohydrazide under specific conditions. One common method involves the use of a catalyst such as zinc oxide nanoparticles in absolute ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
Uniqueness
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and hydrazide functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-7-5-10(17)12-11(6-7)22-14(18-12)20-19-13(21)8-3-1-2-4-9(8)16/h1-6H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDJWSPVDFIUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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